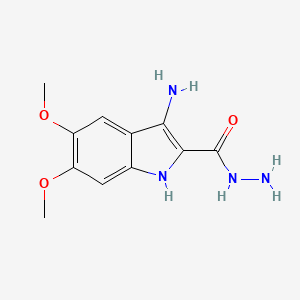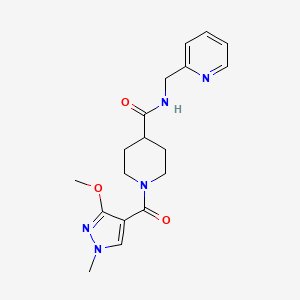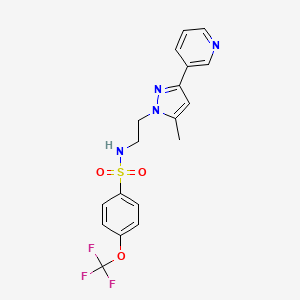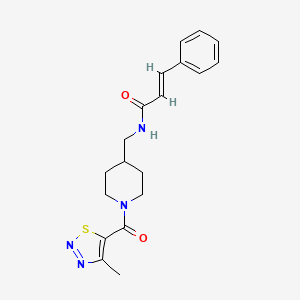![molecular formula C8H7BrFN3 B2505056 1-[(1S)-1-azidoethyl]-4-bromo-2-fluorobenzene CAS No. 1604293-06-2](/img/structure/B2505056.png)
1-[(1S)-1-azidoethyl]-4-bromo-2-fluorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(1S)-1-azidoethyl]-4-bromo-2-fluorobenzene is a useful research compound. Its molecular formula is C8H7BrFN3 and its molecular weight is 244.067. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Chemical Transformations
1-[(1S)-1-azidoethyl]-4-bromo-2-fluorobenzene is involved in various chemical synthesis processes. For example, it is used in the synthesis of new 1,2,3-triazole derivatives with potential inhibitory activity against acidic corrosion of steels. These triazoles are synthesized using a series of compounds including 1-(azidomethyl)-4-bromobenzene, a closely related compound (Negrón-Silva et al., 2013). Additionally, 1-bromo-2-fluorobenzene derivatives are used in palladium-catalyzed carbonylative reactions with various nucleophiles, highlighting its versatility in creating heterocyclic compounds (Chen et al., 2014).
Applications in Radiochemistry
This compound plays a significant role in radiochemistry. One study focused on the preparation of no-carrier-added 1-bromo-4-[18F]fluorobenzene, a crucial compound for 18F-arylation reactions used in positron emission tomography (PET) imaging (Ermert et al., 2004). This demonstrates its importance in medical imaging and diagnostic techniques.
Photophysical and Electrochemical Studies
Studies have also been conducted on the photophysical properties of related compounds like 1-bromo-4-fluorobenzene. One such study involves the ultraviolet photodissociation of this compound, which is crucial for understanding its behavior under high-energy light conditions (Gu et al., 2001). Electrochemical studies are another area of interest, with research focusing on the electrochemical fluorination of compounds like 1-bromo-4-fluorobenzene, which is relevant for developing new fluorination techniques (Horio et al., 1996).
特性
IUPAC Name |
1-[(1S)-1-azidoethyl]-4-bromo-2-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFN3/c1-5(12-13-11)7-3-2-6(9)4-8(7)10/h2-5H,1H3/t5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZCSOVFDCLTGTC-YFKPBYRVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Br)F)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C=C(C=C1)Br)F)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[4-(Hydrazinocarbonyl)phenyl]butanamide](/img/structure/B2504973.png)
![[6-(morpholin-4-ylsulfonyl)-2-oxo-1,3-benzoxazol-3(2H)-yl]acetic acid](/img/structure/B2504974.png)
![5-fluoro-4-methyl-N-[2-(propan-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2504975.png)

![N-[[3-(5-Methyl-1H-1,2,4-triazol-3-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2504978.png)

![4-{5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}pyridine](/img/structure/B2504985.png)






![Methyl 2-(3-aminobicyclo[1.1.1]pent-1-yl)-1,3-oxazole-4-carboxylate](/img/structure/B2504996.png)
